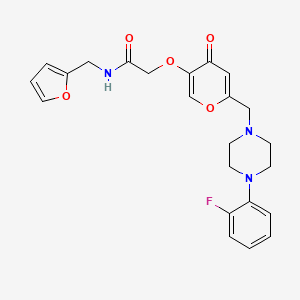
2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O5 and its molecular weight is 441.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the key findings related to its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a pyran moiety, and a furan group, which are known to contribute to various biological activities. The presence of the fluorophenyl group is particularly significant, as halogenated phenyl rings often enhance the pharmacokinetic properties of compounds.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to neuropharmacological effects, making it a candidate for treating mood disorders and schizophrenia .
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit anticancer properties. For instance, compounds with pyran and piperazine structures have shown significant cytotoxicity against cancer cell lines such as HCT116 (human colon cancer) and A549 (lung adenocarcinoma) . The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity due to the presence of the furan and pyran rings, which have been associated with antibacterial and antifungal properties in other studies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Piperazine Substitution : Variations in substituents on the piperazine ring significantly affect receptor affinity and selectivity. For example, substituents that enhance lipophilicity tend to improve central nervous system penetration .
- Halogenation Effects : The introduction of fluorine in the phenyl ring enhances binding affinity to certain receptors while also affecting metabolic stability. This has been observed in studies where fluorinated compounds displayed improved pharmacological profiles compared to their non-fluorinated counterparts .
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Antidepressant Effects : A study on piperazine derivatives indicated that specific substitutions can lead to enhanced serotonin receptor activity, suggesting potential antidepressant effects .
- Anticancer Screening : Compounds with structural similarities were tested against various cancer cell lines, revealing IC50 values indicating potent anticancer activity. For instance, a related compound demonstrated an IC50 value of 4.363 μM against HCT116 cells, suggesting that modifications could yield even more potent derivatives .
- Neurotoxicity Evaluation : Research evaluating neurotoxicity alongside anticonvulsant properties found that certain structural modifications could mitigate adverse effects while preserving efficacy against seizures .
Summary Table of Biological Activities
属性
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-19-5-1-2-6-20(19)27-9-7-26(8-10-27)14-18-12-21(28)22(15-31-18)32-16-23(29)25-13-17-4-3-11-30-17/h1-6,11-12,15H,7-10,13-14,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFGVAGORKYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














